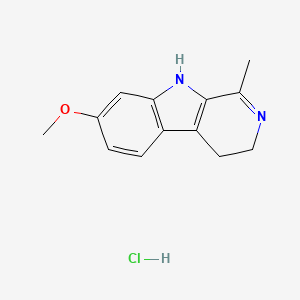

Chlorhydrate de harmaline

Vue d'ensemble

Description

Harmaline hydrochloride is a fluorescent indole alkaloid belonging to the group of harmala alkaloids and beta-carbolines. It is the partly hydrogenated form of harmine and is known for its psychoactive properties. Harmaline hydrochloride is found in various plants, including Peganum harmala (Syrian rue) and the hallucinogenic beverage ayahuasca, traditionally brewed using Banisteriopsis caapi .

Applications De Recherche Scientifique

Harmaline hydrochloride has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

Harmaline hydrochloride primarily targets Histamine N-methyltransferase (HNMT) . HNMT is an enzyme that plays a crucial role in the inactivation of histamine, a compound involved in local immune responses and acting as a neurotransmitter.

Mode of Action

Harmaline hydrochloride acts as an inhibitor of HNMT . By inhibiting this enzyme, harmaline hydrochloride can increase the levels of histamine, which may result in enhanced neurotransmission or immune responses.

Biochemical Pathways

It’s known that harmaline can influence the cholinergic system by inhibiting acetylcholinesterase activity . This inhibition can lead to an increase in acetylcholine, a neurotransmitter essential for memory and learning. Additionally, harmaline has been shown to have antioxidant and anti-inflammatory effects .

Pharmacokinetics

It’s known that the compound’s bioavailability and side effects can limit its clinical use . The metabolism of harmaline involves the cytochrome P450 2D6 (CYP2D6) enzyme , which can lead to variations in harmaline metabolism and pharmacokinetics among individuals with different CYP2D6 phenotypes .

Result of Action

The action of harmaline hydrochloride can lead to various molecular and cellular effects. For instance, it has been reported to exhibit antifungal effects against resistant Candida albicans when combined with azoles . Moreover, harmaline can control the period length in mammalian cells by increasing PER2 protein stability .

Action Environment

The action, efficacy, and stability of harmaline hydrochloride can be influenced by various environmental factors. For example, the presence of other drugs can affect its action. Harmaline may increase the central nervous system depressant activities of certain drugs . Furthermore, the compound’s action can be influenced by the individual’s genetic makeup, particularly the status of the CYP2D6 enzyme .

Analyse Biochimique

Biochemical Properties

Harmaline hydrochloride plays a significant role in biochemical reactions due to its interaction with various enzymes and biomolecules. It acts as an acetylcholinesterase inhibitor, which means it can prevent the breakdown of acetylcholine, a neurotransmitter, thereby enhancing cholinergic transmission . Additionally, harmaline hydrochloride stimulates the release of dopamine in the striatum of rats at high doses . It also interacts with monoamine oxidase A (MAO-A), inhibiting its activity and thus affecting the metabolism of monoamines such as serotonin and norepinephrine .

Cellular Effects

Harmaline hydrochloride has notable effects on various cell types and cellular processes. It has been shown to induce tremors in animal models by affecting the central nervous system . In human periodontal ligament cells, harmaline hydrochloride promotes tissue regeneration and increases the formation of tooth roots and periodontal tissues by inducing the phosphorylation of SMAD1/5/8 . It also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of enzymes and neurotransmitters .

Molecular Mechanism

At the molecular level, harmaline hydrochloride exerts its effects through several mechanisms. It binds to and inhibits monoamine oxidase A (MAO-A), leading to increased levels of monoamines such as serotonin and norepinephrine . This inhibition can result in both therapeutic and adverse effects, depending on the context. Harmaline hydrochloride also acts as an acetylcholinesterase inhibitor, preventing the breakdown of acetylcholine and enhancing cholinergic transmission . Additionally, it stimulates the release of dopamine in the striatum, which can influence motor control and behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of harmaline hydrochloride can change over time. It has been observed to induce tremors in animal models shortly after administration, with the tremors lasting for several hours . The stability and degradation of harmaline hydrochloride in vitro and in vivo can affect its long-term impact on cellular function. Studies have shown that harmaline hydrochloride can control period length in mammalian cells, indicating its potential influence on circadian rhythms .

Dosage Effects in Animal Models

The effects of harmaline hydrochloride vary with different dosages in animal models. In a swine model, harmaline hydrochloride-induced tremors appeared immediately following intravenous injection and were maintained for over two hours . The amplitude, triggering time, and duration of the tremors were dose-dependent, with higher doses resulting in more pronounced effects . In non-human primates, harmaline hydrochloride-induced tremors were observed at doses ranging from 2 to 12 mg/kg, with higher doses leading to decreased task engagement and increased tremor intensity .

Metabolic Pathways

Harmaline hydrochloride is involved in several metabolic pathways. It undergoes first-pass metabolism after oral ingestion, which can contribute to its low bioavailability . Harmaline hydrochloride is metabolized to other hydroxylated products, which can affect its pharmacological activity . It also forces the anabolic metabolism of serotonin into N-acetylserotonin (normelatonin) and then to melatonin, the body’s principal sleep-regulating hormone .

Transport and Distribution

The transport and distribution of harmaline hydrochloride within cells and tissues involve various mechanisms. Harmaline hydrochloride is absorbed by transcellular passive diffusion and can upregulate the expression of multidrug resistance-associated protein 2 (MRP2), indicating its role as a substrate for this transporter . This interaction can influence the localization and accumulation of harmaline hydrochloride within cells and tissues.

Subcellular Localization

Harmaline hydrochloride exhibits distinctive subcellular localization patterns. It has been shown to localize within specific cellular compartments, where it can exert its photosensitizing properties and induce DNA damage . The subcellular internalization and localization of harmaline hydrochloride can affect its activity and function, with different structural derivatives showing varying patterns of localization and biological effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Harmaline hydrochloride can be synthesized through the thermolysis of substituted 4-aryl-3-azidopyridines. This method involves heating the azidopyridines to induce the formation of harmaline and its structural analogs . Another common method involves the Pictet-Spengler reaction of tryptophan with corresponding aldehydes, followed by decarboxylative aromatization .

Industrial Production Methods: Industrial production of harmaline hydrochloride typically involves extraction from natural sources such as Peganum harmala seeds. The seeds are processed to isolate harmaline, which is then converted to its hydrochloride salt for stability and solubility .

Analyse Des Réactions Chimiques

Types of Reactions: Harmaline hydrochloride undergoes various chemical reactions, including:

Oxidation: Harmaline can be oxidized to harmine, a closely related compound.

Reduction: Harmaline can be reduced to harmalol.

Substitution: Harmaline can undergo substitution reactions, particularly at the nitrogen atom in the indole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products:

Oxidation: Harmine

Reduction: Harmalol

Substitution: Various substituted harmaline derivatives.

Comparaison Avec Des Composés Similaires

Harmalol: Harmalol is the reduced form of harmaline, with an additional hydrogen atom.

Tetrahydroharmine: Tetrahydroharmine is a fully hydrogenated analog of harmine.

Uniqueness: Harmaline hydrochloride is unique due to its reversible inhibition of monoamine oxidase A, which reduces the risk of hypertensive crises compared to irreversible inhibitors. Its fluorescent properties also make it valuable for various research applications .

Propriétés

IUPAC Name |

7-methoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O.ClH/c1-8-13-11(5-6-14-8)10-4-3-9(16-2)7-12(10)15-13;/h3-4,7,15H,5-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PULNGKOFHCQQQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NCCC2=C1NC3=C2C=CC(=C3)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20975685 | |

| Record name | 7-Methoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20975685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

363-11-1, 6027-98-1 | |

| Record name | Harmaline hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=363-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Harmidine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000363111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Harmaline hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91546 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Methoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20975685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Harmaline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.051 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HARMALINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64056X913V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

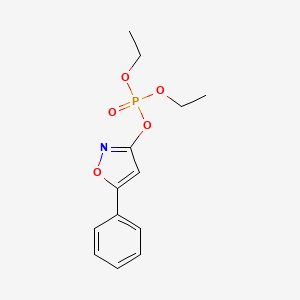

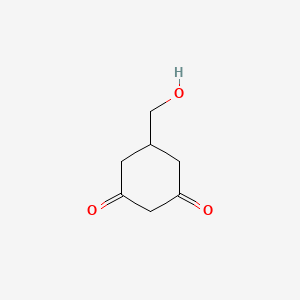

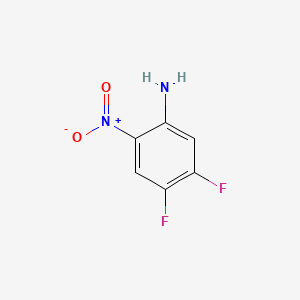

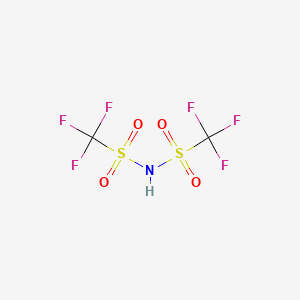

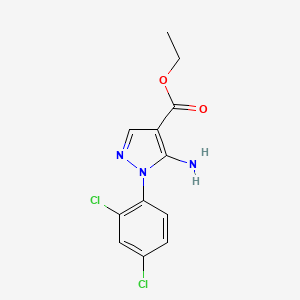

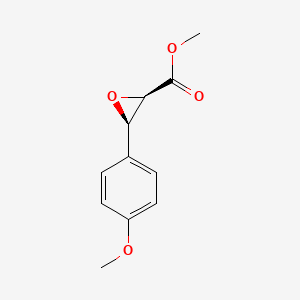

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-5-propan-2-ylhept-5-en-2-yl]-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B1295542.png)